2-Amino-1,4,5,6-tetrahydropyrimidine P-toluenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine P-toluenesulfonate typically involves the condensation of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines, or nitriles . Another method includes the condensation of amidines with 1,3-dibromopropane and α,β-unsaturated carbonyl compounds . Selective reduction of pyrimidines and ring expansion chemistry of cyclopropanes, aziridines, and azetidines are also employed .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow the synthetic routes mentioned above, with optimizations for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,4,5,6-tetrahydropyrimidine P-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrahydropyrimidine derivatives .
Scientific Research Applications
2-Amino-1,4,5,6-tetrahydropyrimidine P-toluenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1,4,5,6-tetrahydropyrimidine P-toluenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it acts as a substrate-inhibitor for the betaine/GABA transporter 1 (BGT1), which plays a critical role in the regulation of GABA-mediated signaling in the central nervous system . The compound binds to the orthosteric site of the transporter, inhibiting its function and thereby modulating neurotransmitter uptake .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid: This compound is also a substrate-inhibitor for BGT1 and shares similar pharmacological properties.
N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines: These derivatives are synthesized from isocyanates and exhibit a wide range of biological activities.
Uniqueness
2-Amino-1,4,5,6-tetrahydropyrimidine P-toluenesulfonate is unique due to its specific interaction with the betaine/GABA transporter 1 (BGT1), making it a valuable tool in neurological research . Its versatility in undergoing various chemical reactions also makes it a useful compound in synthetic organic chemistry .
Properties
Molecular Formula |
C11H17N3O3S |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C7H8O3S.C4H9N3/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-6-2-1-3-7-4/h2-5H,1H3,(H,8,9,10);1-3H2,(H3,5,6,7) |
InChI Key |
QKSZNHOJLLOSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC(=NC1)N |
Origin of Product |
United States |
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